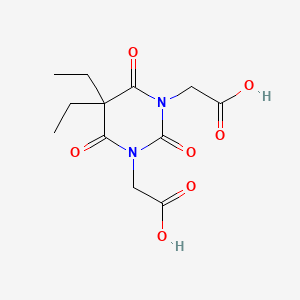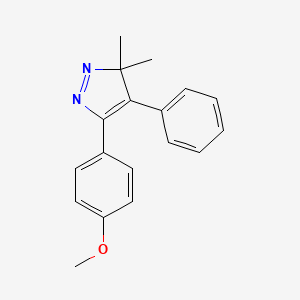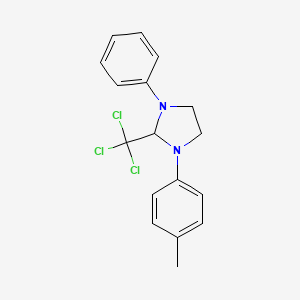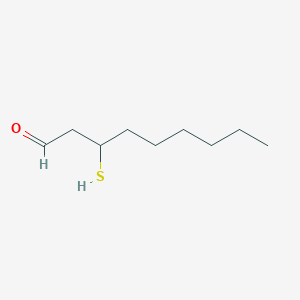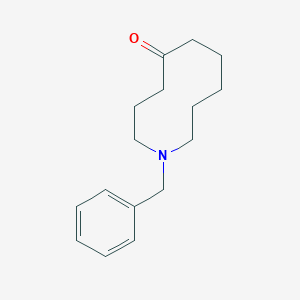![molecular formula C10H18O B14586203 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one CAS No. 61406-21-1](/img/structure/B14586203.png)
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropyl group substituted with a propan-2-yl group and a methyl group, making it a unique structure with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2-methyl-1-propene with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under controlled temperatures to ensure the formation of the desired cyclopropyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl ring can be opened or substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclopropyl derivatives
Applications De Recherche Scientifique
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl ring’s strain and reactivity can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.
2-Methyl-1-phenylpropan-1-one: A compound with a similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61406-21-1 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-methyl-1-(1-propan-2-ylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9(11)10(5-6-10)8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
DXBKDDHPHGKYOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1(CC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


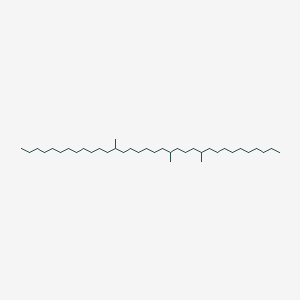
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
